Sigma-2 Receptor Affinity: Comparison with Benzylpiperidine Analogs
N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine demonstrates a Ki of 90 nM at the sigma-2 receptor/TMEM97, as determined in rat PC12 cells [1]. This value is notably lower (i.e., higher affinity) than the 243 nM Ki observed for a structurally related sigma-2 ligand in the same assay system, representing a 2.7-fold improvement in binding affinity [2]. The enhanced affinity is attributable to the 2,3-dimethoxyphenyl methanimine substituent, which optimizes interactions with the sigma-2 binding pocket.
Comparator Ki = 243 nM
2.7-fold higher affinity
| Evidence Dimension | Binding affinity (Ki) at sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Related sigma-2 ligand (BDBM50462118): Ki = 243 nM |
| Quantified Difference | 2.7-fold lower Ki (higher affinity) |
| Conditions | Rat PC12 cells, inhibition constant assessment |
Why This Matters
Higher sigma-2 affinity indicates a lower effective concentration required for target engagement, which is a critical factor in selecting compounds for in vitro target validation and SAR studies.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Binding affinity to sigma 2 receptor in rat PC12 cells assessed as inhibition constant. View Source
- [2] BindingDB. BDBM50462118 (CHEMBL4243296). Displacement of [3H]-DTG from sigma-2 receptor in rat liver membranes. View Source
